Home > Products > Screening Compounds P121495 > N-Methyl Etodolac
N-Methyl Etodolac - 849630-94-0

N-Methyl Etodolac

Catalog Number: EVT-393070
CAS Number: 849630-94-0
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also effective in managing postoperative pain and other types of pain such as those resulting from gouty conditions and traumatic injury. The drug is known for its effectiveness and a lower incidence of gastrointestinal side effects compared to other NSAIDs1.

Applications in Various Fields

Rheumatology

In the field of rheumatology, etodolac has been established as a first-line therapy for arthritic diseases due to its efficacy in reducing inflammation and pain associated with these conditions. Its favorable safety profile, particularly concerning gastrointestinal events, makes it a suitable option for long-term management of chronic arthritic conditions1.

Pharmacokinetics

The pharmacokinetic properties of etodolac contribute to its clinical applications. After oral administration, etodolac is well absorbed, with peak plasma concentrations reached within 1 to 2 hours. The drug is highly plasma protein-bound and undergoes extensive biotransformation to metabolites, including acyl-glucuronides, which are also found in synovial fluid, indicating penetration into joints. The elimination half-life is between 6 and 8 hours, and the volume of distribution is higher than most other NSAIDs, which is partly due to the S-enantiomer's less extensive plasma protein binding. These pharmacokinetic features support the use of etodolac in managing pain and inflammation in arthritis patients2.

Pain Management

Etodolac's analgesic properties extend its application to the management of acute pain, such as postoperative pain. Its ability to provide relief from pain arising from various etiologies, including gout and trauma, underscores its versatility as an analgesic agent1.

Gastroenterology

The low rate of gastrointestinal ulceration associated with etodolac use is particularly significant in gastroenterology. Patients who are at risk for NSAID-induced gastrointestinal complications may benefit from etodolac as an alternative to other NSAIDs with higher gastrointestinal risk profiles1.

Etodolac

  • Compound Description: Etodolac is a non-steroidal anti-inflammatory drug (NSAID) [, ]. It is a racemic mixture, meaning it contains both the (R)- and (S)-enantiomers. Etodolac is used to treat pain and inflammation associated with various conditions, including arthritis [].

(S)-Etodolac

  • Compound Description: (S)-Etodolac is the pharmacologically active enantiomer of the racemic drug Etodolac []. It is also a non-steroidal anti-inflammatory drug (NSAID) and can be isolated from the racemic mixture using N-methyl glucamine []. The meglumine salt of (S)-etodolac shows improved absorption characteristics, making it potentially suitable as a dosage form [].

Tolperisone Hydrochloride

  • Compound Description: Tolperisone hydrochloride is a centrally acting muscle relaxant used to treat various acute and chronic spastic conditions, including arthritis []. It is often used in combination with Etodolac for the treatment of acute inflammation accompanied by muscle spasm [].
  • Relevance: While Tolperisone hydrochloride does not share structural similarities with N-Methyl Etodolac, it is considered related because it is often co-formulated with Etodolac for therapeutic purposes [].
Source and Classification

N-Methyl Etodolac is synthesized from Etodolac through a methylation process. The compound's chemical structure is characterized by the presence of a methyl group attached to the nitrogen atom of the Etodolac molecule, enhancing its pharmacological properties. The International Union of Pure and Applied Chemistry (IUPAC) name for N-Methyl Etodolac is (2E)-2-(7-ethyl-1,3-benzothiazol-2-yl)-3-methylbutanoic acid.

Synthesis Analysis

The synthesis of N-Methyl Etodolac typically involves the methylation of Etodolac using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Synthetic Route

  1. Starting Materials: Etodolac, methyl iodide (or dimethyl sulfate), potassium carbonate.
  2. Solvent: Dimethylformamide.
  3. Reaction Conditions:
    • Temperature: Elevated (around 60-80°C).
    • Time: Several hours until completion.
  4. Workup: The reaction mixture is cooled, and water is added to precipitate unreacted materials. The product can be extracted using organic solvents and purified through recrystallization.

Alternative methods have also been reported, including reactions involving trimethylhalosilane as a dehydrating agent, which can enhance yields and reduce by-products .

Molecular Structure Analysis

N-Methyl Etodolac has a complex molecular structure that can be described as follows:

  • Molecular Formula: C18H23NO3S
  • Molecular Weight: 341.44 g/mol
  • Structural Features:
    • Contains an ethyl group attached to a benzothiazole ring.
    • A carboxylic acid functional group contributing to its acidic properties.
    • A methyl group attached to the nitrogen atom enhances its solubility and bioavailability.

The molecular structure can be visualized with the following key components:

  • A benzothiazole moiety providing aromatic characteristics.
  • A carboxylic acid functional group that plays a critical role in its pharmacological activity.
Chemical Reactions Analysis

N-Methyl Etodolac can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
  2. Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.
  3. Substitution Reactions: The methyl group can be replaced by other functional groups through nucleophilic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base .
Mechanism of Action

N-Methyl Etodolac primarily exerts its effects through the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2.

Mode of Action

  1. Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase enzymes, N-Methyl Etodolac prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
  2. Biochemical Pathways Affected: This inhibition disrupts several biochemical pathways leading to reduced inflammation and pain signaling in various tissues.

Pharmacokinetics

The pharmacokinetic profile indicates that N-Methyl Etodolac has a half-life ranging from 33.72 to 44.33 hours in acidic environments, allowing for sustained therapeutic effects .

Physical and Chemical Properties Analysis

N-Methyl Etodolac exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic benzothiazole ring.
  • Melting Point: Approximately 130–131°C .
  • pH Stability: Exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties contribute to its effectiveness as an anti-inflammatory agent while influencing formulation strategies for drug delivery.

Applications

N-Methyl Etodolac has several significant applications:

  1. Pharmaceutical Use: Primarily used for managing pain associated with conditions like rheumatoid arthritis, osteoarthritis, and other inflammatory disorders due to its potent anti-inflammatory properties.
  2. Research Applications: Investigated for potential use in various experimental models studying pain mechanisms and inflammatory responses.
  3. Drug Development: Serves as a lead compound for developing new NSAIDs with improved efficacy and reduced side effects.
Introduction to N-Methyl Etodolac

Structural and Functional Classification Within Non-Steroidal Anti-Inflammatory Drugs

N-Methyl Etodolac belongs to the pyranocarboxylic acid subclass of NSAIDs, sharing the core pyrano[3,4-b]indole-1-acetic acid structure with its parent compound Etodolac. Its classification is defined by two key structural characteristics:

  • Core Skeleton: A tetrahydropyranoindole system featuring diethyl substitutions at positions 1 and 8, preserving the acetic acid moiety at position 1 essential for cyclooxygenase interaction [1] [6].
  • N-Methyl Modification: A methyl group attached to the indole nitrogen (position 9), which significantly alters steric and electronic properties compared to Etodolac [5]. This modification reduces hydrogen-bonding capacity and increases lipophilicity (predicted logP increase of approximately 0.8 units), potentially influencing membrane permeability and protein binding.

Table 1: Structural and Physicochemical Comparison of Etodolac and N-Methyl Etodolac

PropertyEtodolacN-Methyl Etodolac
Molecular FormulaC17H21NO3C18H23NO3
Molecular Weight (g/mol)287.36301.38
Nitrogen FunctionalitySecondary amine (indole N-H)Tertiary amine (N-CH3)
Predicted pKa4.654.31
Key Structural ModificationNoneMethylation at indole nitrogen

Functionally, N-Methyl Etodolac is not classified as an active NSAID. While Etodolac exerts anti-inflammatory effects primarily through preferential cyclooxygenase-2 (COX-2) inhibition (with 179-fold selectivity over COX-1) [1] [3], the N-methyl modification disrupts optimal enzyme binding. The methyl group introduces steric hindrance that likely interferes with the compound's ability to occupy the arachidonic acid binding cleft of cyclooxygenase enzymes, thereby diminishing or abolishing prostaglandin synthesis inhibition. Consequently, N-Methyl Etodolac serves primarily as a metabolic indicator rather than a therapeutically active molecule [5] [6].

Historical Development and Discovery Context

The discovery of N-Methyl Etodolac emerged indirectly through metabolic studies of Etodolac, which was first patented in 1971 and approved for medical use in 1985 [1]. The timeline of its identification reflects advancements in analytical pharmacology:

  • 1985-1991: Following Etodolac's clinical introduction, early pharmacokinetic studies identified hydroxylated and glucuronidated metabolites, but methylation pathways were not initially reported [1] [6].
  • Late 1990s-2000s: Improved sensitivity in mass spectrometry facilitated the detection of minor metabolic pathways. Research during this period confirmed hepatic cytochrome P450-mediated transformations as the primary route, but N-methylation remained uncharacterized [6].
  • 2020s: Targeted metabolomic investigations employing ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) platforms enabled comprehensive metabolite profiling. A 2025 pharmacometabolomics study definitively identified N-Methyl Etodolac as a tertiary metabolite in human plasma following single-dose Etodolac administration [2] [7]. This discovery coincided with the characterization of Etodolac Impurity 25 (synonymous with N-Methyl Etodolac) during pharmaceutical quality control assessments [5].

The compound's isolation and characterization were driven by dual imperatives:

  • Pharmacovigilance Requirements: Regulatory mandates for comprehensive metabolite profiling of drugs, particularly those with long-term use [5].
  • Analytical Advancements: Enhanced mass spectrometry resolution enabled differentiation of structural isomers and low-abundance metabolites like N-Methyl Etodolac, which constitutes <0.5% of total Etodolac metabolites [2] [7].

Role as a Metabolite of Etodolac: Biotransformation Pathways

N-Methyl Etodolac is a minor hepatic metabolite generated via phase I biotransformation of Etodolac. Its formation occurs through a sequential metabolic pathway:

Table 2: Biotransformation Pathway Leading to N-Methyl Etodolac Formation

StepProcessEnzyme SystemSite of Modification
PrimaryAromatic hydroxylationCYP2C9/CYP3A4Positions 6, 7, or 8
SecondaryGlucuronidationUGT2B7Carboxylic acid group
TertiaryN-MethylationUnknown transferaseIndole nitrogen

The metabolic pathway involves:

  • Initial Functionalization: Etodolac undergoes preferential oxidation at the 6, 7, or 8 positions via hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4), forming hydroxylated intermediates that account for <10% of total metabolites in acute dosing [6] [7].
  • Conjugation: The carboxylic acid group of hydroxylated metabolites undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7, yielding water-soluble conjugates for renal excretion. These account for approximately 20% of eliminated metabolites [6].
  • N-Methylation: A fraction of the hydroxylated intermediates undergo methylation at the indole nitrogen via an incompletely characterized transferase enzyme. This reaction utilizes S-adenosyl methionine (SAM) as the methyl donor. The metabolic flux toward N-methylation is minimal (<1% of total biotransformation) compared to dominant pathways like direct glucuronidation (13%) or hydroxylation-glucuronidation (20%) [2] [6].

Analytical evidence from a 2025 study detected N-Methyl Etodolac in plasma samples collected at maximum drug concentration (Tmax) following single-dose Etodolac administration. Its presence correlated with variations in arachidonic acid metabolism, particularly altered prostaglandin and leukotriene profiles, suggesting potential modulation of the parent drug's pharmacological activity [2] [7]. The metabolite's elimination occurs primarily through renal excretion of conjugated forms, though its pharmacokinetic parameters (clearance, half-life) remain unquantified in humans due to low systemic exposure.

Network analysis of metabolomic data indicates that N-Methyl Etodolac formation coincides with perturbations in endogenous metabolic pathways, including:

  • Cholesterol biosynthesis
  • Bile acid/salt conjugation
  • Retinoic acid signaling

These associations suggest that N-Methyl Etodolac may serve as a biomarker for hepatic metabolic adaptation during Etodolac therapy, though its direct biological activities remain unconfirmed [2] [7].

Properties

CAS Number

849630-94-0

Product Name

N-Methyl Etodolac

IUPAC Name

2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21)

InChI Key

FVGKDAYQHVFRGK-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O

Synonyms

1,8-Diethyl-1,3,4,9-tetrahydro-9-methylpyrano[3,4]indole-1-acetic Acid;

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.